N-[4-(dimethylamino)pyrimidin-5-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Description
N-[4-(dimethylamino)pyrimidin-5-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a dimethylamino group, a benzodioxine ring, and a carboxamide group
Properties
IUPAC Name |
N-[4-(dimethylamino)pyrimidin-5-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-14(23-13-7-5-4-6-12(13)22-10)16(21)19-11-8-17-9-18-15(11)20(2)3/h4-10,14H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPXHDKWGWRTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CN=CN=C3N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dimethylamino)pyrimidin-5-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps:
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Formation of the Pyrimidine Ring:
- Starting with a suitable precursor such as 4-chloropyrimidine, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine under basic conditions.
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Synthesis of the Benzodioxine Ring:
- The benzodioxine ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihaloalkane under acidic or basic conditions.
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Coupling Reaction:
- The final step involves coupling the pyrimidine and benzodioxine intermediates. This can be achieved through a condensation reaction using a coupling agent like carbodiimide in the presence of a base to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)pyrimidin-5-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological pathways.
Pathways Involved: It could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
- N-[4-(dimethylamino)pyrimidin-5-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- This compound
Uniqueness:
- The specific substitution pattern on the pyrimidine and benzodioxine rings gives this compound unique chemical and biological properties.
- Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
